molecular formula C6H6BrN3O B008422 1-(2-Aminopyrimidin-4-yl)-2-bromoethanone CAS No. 106157-91-9

1-(2-Aminopyrimidin-4-yl)-2-bromoethanone

Cat. No. B008422
M. Wt: 216.04 g/mol
InChI Key: OKALLUYOARJPGY-UHFFFAOYSA-N
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Description

1-(2-Aminopyrimidin-4-yl)-2-bromoethanone is a compound of interest due to its structural relation to pyrimidine derivatives, which are crucial in the development of pharmaceuticals and materials with specific chemical and physical properties. Research in this area focuses on understanding its synthesis, molecular structure, chemical reactions, and properties to explore its potential applications.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multi-component reactions or specific catalyzed [2+2+2] cycloadditions, which enable the formation of the core pyrimidine structure with high regioselectivity and yield (Karad & Liu, 2014). Another approach includes the environmentally friendly synthesis of multifunctional pyrimidine derivatives through green chemical techniques, demonstrating an efficient path towards complex pyrimidine structures (Gupta et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives reveals critical insights into their chemical behavior and potential interactions. For example, studies on silylated 2-aminopyrimidines show the importance of intramolecular van der Waals contacts and the role of intermolecular hydrogen bonds in stabilizing the solid-state structures (Herbig et al., 2023). This structural information is vital for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives, such as the [2+2+2] cycloaddition to form 4-aminopyrimidines, demonstrate the versatility and reactivity of these compounds. The formation of multi-substituted 4-aminopyrimidine showcases the compound's ability to undergo various chemical transformations, leading to a wide range of derivatives with diverse properties (Chen et al., 2016).

Scientific Research Applications

  • Synthesis of Biomolecules and Pharmaceuticals : 2-Aminopyrimidine derivatives are essential intermediates in synthesizing biomolecules and modern pharmaceuticals, influencing their applications due to their biological properties (Koroleva, Gusak, & Ignatovich, 2010).

  • Pharmacological Applications : Certain aminopyrimidine derivatives have shown moderate potency for 5-HT(1A) receptors and improved metabolic stability, indicating potential in pharmaceuticals (Dounay et al., 2009).

  • Light-Harvesting in Supramolecular Porphyrin Arrays : 2-Aminopyrimidin-5-yl ligands are promising for efficient light-harvesting, which can be applied in various fields (Balaban et al., 2003).

  • Pain Management : Optimizing 2-aminopyrimidine-containing histamine H4 receptor ligands leads to potent anti-inflammatory and pain-relieving properties, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

  • Enzyme Inhibitor Synthesis : Selective bromoacylation of polyfunctional molecules using aminopyrimidines allows for the synthesis of active-site-directed enzyme inhibitors (Baker et al., 1966).

  • Antitumor Activity : New 2-aminopyrimidine derivatives show potent inhibitory activity against CDK1 and CDK2, offering potential in antitumor treatments (Lee, Kim, & Jeong, 2011).

  • Antimicrobial Activity : Various 2-aminopyrimidine derivatives demonstrate mild to moderate antimicrobial activity against pathogenic bacteria and fungi (Gupta et al., 2014).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties and reactivity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Pyrimidine derivatives have been the focus of much research due to their wide range of biological activities . Future research could potentially explore the biological activity of this specific compound and its potential uses .

properties

IUPAC Name

1-(2-aminopyrimidin-4-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-3-5(11)4-1-2-9-6(8)10-4/h1-2H,3H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKALLUYOARJPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(=O)CBr)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469249
Record name 1-(2-aminopyrimidin-4-yl)-2-bromoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminopyrimidin-4-yl)-2-bromoethanone

CAS RN

106157-91-9
Record name 1-(2-aminopyrimidin-4-yl)-2-bromoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Vanotti, R Amici, A Bargiotti… - Journal of medicinal …, 2008 - ACS Publications
Cdc7 kinase is an essential protein that promotes DNA replication in eukaryotic organisms. Genetic evidence indicates that Cdc7 inhibition can cause selective tumor-cell death in a p53…
Number of citations: 123 pubs.acs.org
MG Brasca, M Nesi, N Avanzi, D Ballinari… - Bioorganic & Medicinal …, 2014 - Elsevier
We report herein the discovery, structure guided design, synthesis and biological evaluation of a novel class of JAK2 inhibitors. Optimization of the series led to the identification of the …
Number of citations: 14 www.sciencedirect.com

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